2-(2,4-dichlorophenoxy)-N-(2,4,6-trimethylphenyl)acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-(2,4,6-trimethylphenyl)acetamide is a synthetic organic compound known for its diverse applications in various fields, including agriculture, chemistry, and medicine. This compound is characterized by its unique structure, which includes dichlorophenoxy and trimethylphenyl groups, making it a subject of interest for researchers and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(2,4,6-trimethylphenyl)acetamide typically involves the reaction of 2,4-dichlorophenol with 2,4,6-trimethylaniline in the presence of acetic anhydride. The reaction is carried out under controlled conditions, usually at elevated temperatures, to facilitate the formation of the acetamide linkage. The reaction can be represented as follows:
2,4-dichlorophenol+2,4,6-trimethylaniline+acetic anhydride→this compound+acetic acid
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-(2,4,6-trimethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium hydroxide (KOH) can be employed for substitution reactions.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced products.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-(2,4,6-trimethylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and herbicidal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets, leading to various biological effects. The compound may inhibit certain enzymes or disrupt cellular processes, resulting in its observed biological activities. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.
N-(2,4,6-trimethylphenyl)acetamide: Shares the trimethylphenyl group but lacks the dichlorophenoxy moiety.
Uniqueness
2-(2,4-dichlorophenoxy)-N-(2,4,6-trimethylphenyl)acetamide is unique due to its combined dichlorophenoxy and trimethylphenyl groups, which confer distinct chemical and biological properties. This combination makes it a versatile compound with applications across various fields, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C17H17Cl2NO2 |
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Molecular Weight |
338.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C17H17Cl2NO2/c1-10-6-11(2)17(12(3)7-10)20-16(21)9-22-15-5-4-13(18)8-14(15)19/h4-8H,9H2,1-3H3,(H,20,21) |
InChI Key |
HCDSFVBTZWTMPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)C |
Origin of Product |
United States |
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